molecular formula C25H19FN2O5S B11569295 ethyl 2-[1-(2-fluorophenyl)-7-methyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-[1-(2-fluorophenyl)-7-methyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11569295
M. Wt: 478.5 g/mol
InChI Key: VNOWHXSTWFSUCH-UHFFFAOYSA-N
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Description

Ethyl 2-[1-(2-fluorophenyl)-7-methyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrroles This compound is characterized by its unique structure, which includes a fluorophenyl group, a thiazole ring, and an ethyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[1-(2-fluorophenyl)-7-methyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the chromeno[2,3-c]pyrrole core, followed by the introduction of the fluorophenyl group and the thiazole ring. The final step involves esterification to introduce the ethyl ester moiety. Reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Industrial synthesis may also incorporate advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance reaction efficiency and reduce production time.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[1-(2-fluorophenyl)-7-methyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the specific transformation desired.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, or aryl groups.

Scientific Research Applications

Ethyl 2-[1-(2-fluorophenyl)-7-methyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the development of new materials and compounds with desired properties.

    Biological Studies: Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.

    Industrial Applications: The compound’s unique structure makes it valuable in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of ethyl 2-[1-(2-fluorophenyl)-7-methyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Ethyl 2-[1-(2-fluorophenyl)-7-methyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate can be compared with other similar compounds, such as:

    Chromeno[2,3-c]pyrrole Derivatives: These compounds share the chromeno[2,3-c]pyrrole core but differ in their substituents, leading to variations in their chemical and biological properties.

    Thiazole-Containing Compounds: Compounds with a thiazole ring exhibit diverse biological activities, and comparing their structures can provide insights into structure-activity relationships.

    Fluorophenyl Derivatives: The presence of a fluorophenyl group can significantly influence the compound’s reactivity and biological activity, making it a key feature for comparison.

The uniqueness of this compound lies in its combination of structural elements, which confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C25H19FN2O5S

Molecular Weight

478.5 g/mol

IUPAC Name

ethyl 2-[1-(2-fluorophenyl)-7-methyl-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C25H19FN2O5S/c1-4-32-24(31)22-13(3)27-25(34-22)28-19(14-7-5-6-8-16(14)26)18-20(29)15-11-12(2)9-10-17(15)33-21(18)23(28)30/h5-11,19H,4H2,1-3H3

InChI Key

VNOWHXSTWFSUCH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)C)C5=CC=CC=C5F)C

Origin of Product

United States

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